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Compound of Interest

Compound Name: 2-(2-Aminophenyl)propan-2-ol

Cat. No.: B095939

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-
Aminophenyl)propan-2-ol

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of
novel compounds is paramount. 2-(2-Aminophenyl)propan-2-ol (CoH13NO, M.W.: 151.21
g/mol ) is a bifunctional molecule featuring both a primary aromatic amine and a tertiary
alcohol.[1][2] This unique combination of functional groups makes it a valuable synthetic
intermediate. Unambiguous characterization is essential to ensure purity, confirm identity, and
understand its chemical behavior. Spectroscopic analysis, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the
necessary toolkit for this rigorous characterization.[3][4] This guide offers a detailed
examination of the expected spectroscopic data for 2-(2-Aminophenyl)propan-2-ol, grounded
in established principles and supported by data from analogous structures.

Molecular Structure:
Caption: Structure of 2-(2-Aminophenyl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed
information about the chemical environment of hydrogen (*H) and carbon (*3C) nuclei.
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'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their proximity to other protons.

Predicted Chemical

Signal Assignment Shift (5, ppm) Multiplicity Integration
Ar-H (4 protons) 6.5-75 Multiplet (m) 4H
-NHz (Amine) ~4.9 Broad Singlet (br s) 2H
-OH (Alcohol) ~4.5 Broad Singlet (br s) 1H
-CHs (2 groups) ~1.4 Singlet (s) 6H

The choice of solvent is critical for analyzing molecules with exchangeable protons (-OH, -NH).
While solvents like CDCIs can lead to very broad or even invisible signals for these protons,
polar aprotic solvents like DMSO-de form hydrogen bonds, which slows down the rate of proton
exchange.[5][6] This results in sharper, more distinct signals for the -NHz and -OH protons,
allowing for their reliable observation.[6]

e Aromatic Protons (6.5 - 7.5 ppm): The four protons on the ortho-substituted benzene ring will
appear as a complex multiplet. The electron-donating amino group and the alkyl group will
shift these protons upfield compared to unsubstituted benzene (7.34 ppm).

e Amine (-NHz2) and Hydroxyl (-OH) Protons (~4.9 and ~4.5 ppm): These protons are "labile,"
meaning they can exchange with each other and with trace amounts of water in the solvent.
[7][8] This rapid exchange averages out any potential spin-spin coupling to adjacent protons,
resulting in broad singlet signals.[8][9] Their chemical shifts are highly sensitive to
concentration, temperature, and solvent.[5][10] A key confirmatory experiment is the D20
shake: after adding a drop of D20 to the NMR tube and re-acquiring the spectrum, the
signals for the -NH2 and -OH protons will disappear as the protons are replaced by non-
NMR-active deuterium.[7][8]

o Methyl (-CHs) Protons (~1.4 ppm): The six protons of the two methyl groups are chemically
equivalent due to free rotation around the C-C bond. They are attached to a quaternary
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carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet
integrating to 6H.

e Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Aminophenyl)propan-2-ol and
dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer: Filter the solution into a standard 5 mm NMR tube.
e Instrumentation: Place the NMR tube into the spectrometer's probe.

e Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire
the spectrum using a standard pulse program (e.g., zg30) on a 400 MHz or higher field
spectrometer.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

e Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-ds (0 = 2.50 ppm).
Integrate the signals and determine their chemical shifts and multiplicities.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of non-equivalent carbon environments in the

molecule.
Signal Assignment Predicted Chemical Shift (6, ppm)
C-NH2z (Aromatic) ~145
C-C(CH3)20H (Aromatic) ~130
Ar-CH (4 carbons) 115-128
C(CHs)20H (Tertiary Alcohol) ~72
-CHs (2 carbons) ~30

e Aromatic Carbons (115 - 145 ppm): Due to the ortho-substitution, all six aromatic carbons
are chemically distinct and should, in principle, give rise to six separate signals. The carbon
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atom bonded to the electronegative nitrogen atom (C-NHz) is expected to be the most
downfield in the aromatic region. The quaternary aromatic carbon attached to the propanol
side chain will also be downfield. The remaining four CH carbons will appear in the typical
aromatic region.

Tertiary Alcohol Carbon (~72 ppm): The quaternary carbon atom bonded to the hydroxyl
group is significantly deshielded by the electronegative oxygen atom, causing its signal to
appear in this characteristic region for tertiary alcohols.[11]

Methyl Carbons (~30 ppm): The two methyl group carbons are chemically equivalent and will
produce a single, typically intense signal in the aliphatic region of the spectrum.[12]

Sample and Instrumentation: Use the same sample prepared for tH NMR.

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)
to ensure that each carbon signal appears as a singlet. A sufficient number of scans (e.g.,
1024 or more) may be required due to the low natural abundance of the 13C isotope.

Processing and Analysis: Process the data similarly to the *H spectrum. Reference the
spectrum to the DMSO-de solvent peak (6 = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by detecting the vibrations of its chemical bonds.
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Wavenumber . .
Bond Functional Group Intensity/Shape
(cm™)
) ) Medium, two sharp

3450 - 3350 N-H Stretch Primary Amine

peaks
3500 - 3200 O-H Stretch Tertiary Alcohol Strong, broad
3100 - 3000 C-H Stretch Aromatic Medium
3000 - 2850 C-H Stretch Aliphatic (sp?3) Medium
1650 - 1580 N-H Bend Primary Amine Medium-Strong

o Medium-Strong,

1600 - 1450 C=C Stretch Aromatic Ring )

multiple bands
1335 - 1250 C-N Stretch Aromatic Amine Strong
~1150 C-O Stretch Tertiary Alcohol Medium-Strong

The IR spectrum of 2-(2-Aminophenyl)propan-2-ol is defined by the coexistence of amine
and alcohol functionalities.

e The O-H vs. N-H Region (>3000 cm~1): This region is diagnostic. The tertiary alcohol's O-H
stretching vibration will appear as a very broad and strong absorption band centered around
3350 cm™1, a characteristic feature resulting from intermolecular hydrogen bonding.[13][14]
[15] Superimposed on this broad band, or appearing as distinct "shoulders," will be the two
sharper peaks of the primary amine's N-H stretching vibrations (one for the asymmetric
stretch and one for the symmetric stretch).[9][16] This combination of a broad O-H band and
two sharper N-H bands is a clear fingerprint for a primary amino alcohol.

e C-H Stretching: A clear demarcation at 3000 cm~1! separates aromatic C-H stretches (just
above 3000 cm~?) from aliphatic C-H stretches (just below 3000 cm—1).[13]

» Fingerprint Region (<1600 cm~1): This region contains a wealth of structural information. The
N-H bending vibration of the primary amine gives a characteristic band around 1600 cm~1.
[16][17] This is complemented by the aromatic C=C stretching bands. The strong C-N stretch
of the aromatic amine and the C-O stretch of the tertiary alcohol will also be present,
confirming the connectivity of the functional groups.[9][16]
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 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as
it will be automatically subtracted from the sample spectrum to remove interfering signals
from atmospheric COz2 and Hz0.

o Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of
the sample directly onto the ATR crystal.

o Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the
sample and the crystal. Initiate the scan. The spectrum is typically recorded over a range of
4000 to 400 cm~1.

o Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual
roadmap of the molecule's structure.

Proposed
m/z (Mass/Charge) Formula Notes
Fragment lon
151 [CoaH13NO] e CoH13NO Molecular lon (M*e)
Loss of a methyl
136 [M - CHs]* CsHioNO™ )
radical
Loss of a neutral
133 [M - H20]*e CoH11N*e
water molecule
Loss of water and a
118 [M - H20 - CHs]* CsHsN~*

methyl radical

Under Electron lonization (El), the 2-(2-Aminophenyl)propan-2-ol molecule will be ionized to
form a molecular ion (M*e), whose mass-to-charge ratio (m/z) corresponds to the molecular
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weight (151). This molecular ion is often unstable and undergoes fragmentation.

Molecular lon (m/z 151): The presence of a peak at m/z 151 confirms the molecular weight of
the compound.

e Loss of Water (m/z 133): A common and often prominent fragmentation pathway for alcohols
is the elimination of a neutral water molecule (18 Da), leading to a significant peak at m/z
133.[1] This is a diagnostically important fragmentation.

o Alpha-Cleavage (m/z 136): Cleavage of the C-C bond adjacent to the oxygen atom (alpha-
cleavage) results in the loss of a methyl radical (¢CHs, 15 Da). This generates a resonance-
stabilized oxonium ion at m/z 136.

o Combined Loss (m/z 118): A fragment at m/z 118 corresponds to the sequential loss of both
a water molecule and a methyl radical from the molecular ion (151 - 18 - 15 = 118).[1] This
fragment is often observed in tertiary alcohols.

[M]*e
m/z = 151
/—Izo \CHs
[M - H20]* [M - CHs]*
m/z = 133 m/z = 136

\CHs /{20

[M - H20 - CHs]*
m/z = 118

Click to download full resolution via product page
Caption: Key fragmentation pathways for 2-(2-Aminophenyl)propan-2-ol in EI-MS.

e Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.
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« Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC inlet, which is heated
to ensure rapid vaporization.

» Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through a capillary column. The column temperature is typically ramped to separate the
analyte from any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer (typically set to 70 eV for El), where it is bombarded with electrons to form
ions.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Conclusion

The structural identity of 2-(2-Aminophenyl)propan-2-ol can be unequivocally confirmed
through the synergistic application of NMR, IR, and MS. *H and 3C NMR spectroscopy
precisely map the carbon-hydrogen framework, with techniques like D20 exchange confirming
the presence of labile amine and hydroxyl protons. IR spectroscopy provides rapid verification
of the key functional groups—the primary amine and tertiary alcohol—through their
characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight
and reveals structurally significant fragmentation patterns, such as the loss of water and methyl
radicals. Together, these techniques provide a robust and self-validating dataset essential for
researchers and scientists in drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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